molecular formula C17H16N2O2 B2745340 N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-51-4

N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2745340
CAS No.: 941928-51-4
M. Wt: 280.327
InChI Key: ZPRJDJMYXZCZEF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core. The molecule includes a 5-methyl substitution on the furo[3,2-b]pyridine ring and a 2,3-dimethylphenyl carboxamide group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-5-4-6-13(12(10)3)19-17(20)16-9-14-15(21-16)8-7-11(2)18-14/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRJDJMYXZCZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Advantages References
N-(2,3-Dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 2,3-dimethylphenyl Balanced lipophilicity, steric specificity N/A
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-methoxyphenyl, ethoxycarbonyl Enhanced π-stacking, metabolic diversity
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide Pyridine 2,6-dimethylphenyl Improved solubility, reduced steric hindrance
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, pyrimidinylcyclopropyl Kinase inhibition, rigidity

Biological Activity

N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a furo-pyridine backbone with a dimethylphenyl substituent and a carboxamide functional group. This unique configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furo-pyridine derivatives possess antibacterial activity against various strains of bacteria including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Preliminary evaluations suggest that this compound may have anticancer potential. A related study found that furo-pyridine derivatives could inhibit cell proliferation in cancer cell lines with varying sensitivity levels. The IC50 values indicated potent cytotoxicity, particularly against leukemia and neuroblastoma cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

  • Antibacterial Testing : A series of in vitro tests demonstrated that derivatives of the compound showed significant inhibition against Mycobacterium tuberculosis. The most potent derivatives were identified through MIC testing .
  • Cancer Cell Line Studies : In a study evaluating the anticancer activity of various furo-pyridine compounds, this compound exhibited an IC50 value of 0.3 µM against specific cancer cell lines, indicating strong potential for further development .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50 ValueReference
AntibacterialE. coli, S. aureusVaries by derivative
AnticancerLeukemia (EU-3), Neuroblastoma0.3 µM
CytotoxicityVarious cancer cell lines0.5–1.2 µM

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